2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVNQNEHCEAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.
Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the synthesis of the quinoxalin-2-yloxy group through a series of reactions, including the formation of quinoxaline and subsequent etherification.
Coupling Reaction: The final step involves the coupling of the 2-chlorophenyl intermediate with the quinoxalin-2-yloxy intermediate in the presence of a pyrrolidin-1-yl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxalin-2-yloxy derivatives, while substitution reactions may produce various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and quinoxalin-2-yloxy derivatives. Examples include:
- 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS Number: 2097933-18-9) is a synthetic organic molecule notable for its potential biological activities. It features a chlorophenyl group, a quinoxaline moiety, and a pyrrolidine ring, which contribute to its unique properties and interactions within biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 367.8 g/mol
- Structural Features :
- Chlorophenyl Group
- Quinoxaline Moiety
- Pyrrolidine Ring
Synthesis Methods
The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity. Various synthetic pathways have been explored, focusing on optimizing yield and purity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of quinoxaline and pyrrolidine exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some related compounds have demonstrated significant antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
A study evaluated the cytotoxic effects of various quinoxaline derivatives on prostate cancer cell lines (PC-3). The results indicated that certain derivatives significantly reduced cell viability at concentrations of 15 µM, suggesting potential therapeutic applications in oncology .
| Compound | Cell Line | Viability (%) at 15 µM |
|---|---|---|
| 4d | MRC-5 | 79 |
| 3b | PC-3 | 56 |
| 4e | PC-3 | Significant decrease |
This table illustrates the varying degrees of efficacy among different derivatives, highlighting the importance of structural modifications in enhancing bioactivity.
Enzyme Inhibition Studies
Research has identified that quinoxaline derivatives can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. Compounds from the study were found to stabilize Hsp90 client proteins without triggering heat shock response pathways .
The proposed mechanism of action for the biological activity of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves:
- Binding to specific receptors or enzymes, leading to altered signaling pathways.
- Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one | Similar enone structure | Substituted phenyl group may alter activity |
| 4-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-2-one | Longer carbon chain | Potentially different pharmacokinetics |
| 5-(Chlorophenyl)-3-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]pentan-2-one | Extended aliphatic chain | May enhance lipophilicity |
This table shows how variations in substituents can significantly influence the biological properties and applications of related compounds.
Q & A
Q. What are the critical considerations for synthesizing 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Pyrrolidine ring formation : Cyclization of amines and carbonyl precursors (e.g., formaldehyde) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Quinoxaline coupling : Nucleophilic substitution or Mitsunobu reactions to attach quinoxalin-2-yloxy groups to pyrrolidine, requiring anhydrous solvents (DMF, THF) and catalytic bases (e.g., K₂CO₃) .
- Chlorophenyl introduction : Friedel-Crafts acylation or ketone alkylation using 2-chlorobenzoyl chloride .
Optimization : Reaction temperatures (60–100°C), solvent polarity (DMF for polar intermediates), and TLC monitoring (hexane:EtOAc 3:1) are critical for purity ≥95% .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; pyrrolidine N-CH₂ at δ 3.0–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₇ClN₃O₂; exact mass calc. 394.09) .
- X-ray crystallography : Resolve dihedral angles between quinoxaline and pyrrolidine rings, critical for assessing conformational stability .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Estimated ~3.2 (via software like MarvinSketch), indicating moderate lipophilicity from chlorophenyl/quinoxaline groups. Adjust solubility using co-solvents (DMSO for in vitro assays) .
- Degradation : Susceptible to hydrolysis at the ketone group under acidic/alkaline conditions. Stability studies (pH 1–9, 37°C) with HPLC monitoring are recommended .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for target binding (e.g., kinase inhibition)?
- Methodological Answer :
- Core modifications : Replace quinoxaline with pyridopyrimidine to enhance π-π stacking in kinase active sites .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on chlorophenyl to improve binding affinity (ΔΔG ≤ -2 kcal/mol via docking simulations) .
- Pharmacophore mapping : Use Schrödinger’s Phase to align with known inhibitors (e.g., EGFR inhibitors) and validate via SPR binding assays .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Metabolic stability : Assess hepatic microsomal clearance (e.g., human CLₕₑₚ ≥ 15 mL/min/kg indicates rapid metabolism). Use deuterated analogs to block CYP3A4-mediated oxidation .
- Plasma protein binding (PPB) : High PPB (>95%) may reduce free drug concentration in vivo. Compare unbound IC₅₀ values using ultrafiltration .
- Tissue distribution : Autoradiography (¹⁴C-labeled compound) to identify accumulation in off-target tissues .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking screens : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., hERG channel inhibition). Validate with patch-clamp electrophysiology .
- ADMET prediction : QikProp simulations for CNS permeability (PS ≤ 5 nm/s) and Ames test alerts (mutagenicity flags from nitro groups) .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated hepatocytes to identify oxidative stress pathways .
Experimental Design & Data Analysis
Q. What in vitro assays are optimal for evaluating its anticancer potential?
- Methodological Answer :
- Cell viability : MTT assays on NCI-60 panels (IC₅₀ ≤ 10 µM indicates potency) .
- Apoptosis : Annexin V/PI staining with flow cytometry (≥20% apoptosis at 24h) .
- Kinase profiling : Eurofins KinaseProfiler™ to identify inhibitory activity (e.g., IC₅₀ for CDK4/6 ≤ 100 nM) .
Q. How to address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Quality control : Enforce strict synthesis protocols (e.g., ≥99% purity via prep-HPLC) and NMR lot verification .
- Normalization : Use Z-factor scoring to validate assay robustness (Z ≥ 0.5) and internal controls (e.g., staurosporine for apoptosis) .
- Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05) and ≥3 biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
